

Application Note: NMR Spectroscopy of 4-Chloro-5-hydroxynicotinic acid

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Compound of Interest

Compound Name: 4-Chloro-5-hydroxynicotinic acid

Cat. No.: B1647715

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Abstract

This application note details the structural characterization of **4-Chloro-5-hydroxynicotinic acid** (4-Cl-5-OH-NA), a critical pharmacophore in the synthesis of HIV integrase inhibitors and other heterocyclic therapeutics. Due to the amphoteric nature of the molecule and the potential for tautomerism (hydroxypyridine

pyridone), obtaining high-resolution NMR data requires specific solvation and acquisition protocols. This guide provides a self-validating workflow for distinguishing this regioisomer from common synthetic byproducts using 1D and 2D NMR techniques.

Introduction & Structural Challenges

The structural verification of polysubstituted pyridines is often complicated by the "additivity rule" failures caused by steric crowding and electronic push-pull effects. For **4-Chloro-5-hydroxynicotinic acid**, the primary challenges are:

- **Regioisomerism:** Distinguishing the 4-chloro isomer from the 2-chloro or 6-chloro analogs formed during nucleophilic aromatic substitution () or chlorination reactions.
- **Solubility & Aggregation:** The coexistence of a carboxylic acid (C3) and a hydroxyl group (C5) creates strong intermolecular hydrogen bonding networks, leading to line broadening in non-polar solvents.

- Tautomerism: While the 5-hydroxy position generally favors the phenolic form over the pyridone form (unlike 2- or 4-hydroxypyridines), solvent pH can induce zwitterionic species that dramatically shift resonances.

Target Molecule Parameters[1][2][3][4][5][6][7][8][9][10]

- Formula:
- MW: 173.55 g/mol
- Core Scaffold: Pyridine-3-carboxylic acid (Nicotinic acid)
- Substituents: Cl at C4, OH at C5.

Sample Preparation Strategy

To ensure reproducibility and sharp lineshape, the choice of solvent is critical.

Recommended Solvent: DMSO- [5][9][11]

- Rationale: Dimethyl sulfoxide-d₆ disrupts the strong intermolecular H-bonds between the carboxylic acid and the hydroxyl group. It also slows down proton exchange, often allowing the observation of the distinct -OH and -COOH protons.
- Concentration: 10–15 mg in 600

L DMSO-

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- Additives: If line broadening persists due to trace water, add activated 4Å molecular sieves directly to the NMR tube 1 hour prior to acquisition.

Alternative: Alkaline D O

- Rationale: For solubility issues, converting the molecule to its dianion (carboxylate/phenolate) using NaOD/D

O guarantees solubility but eliminates exchangeable proton signals, removing key diagnostic data points. Use only as a secondary check.

Spectral Analysis & Assignment Logic

H NMR Characterization (400 MHz+, DMSO-)

The molecule possesses only two aromatic protons, H2 and H6. Their chemical shifts and coupling constants are the primary diagnostic tools.

Position	Type	(ppm) Exp.*	Multiplicity	(Hz)	Assignment Logic
H2	Ar-H	8.30 – 8.45	d / s		Most deshielded aromatic proton. Located between the electronegative Ring Nitrogen and the electron-withdrawing Carboxylic Acid (C3).
H6	Ar-H	8.00 – 8.15	d / s		Deshielded by Ring Nitrogen but slightly shielded by the electron-donating Hydroxyl group (C5) relative to H2.
-OH	Exch	10.5 – 11.5	Broad s	-	Phenolic proton. Chemical shift is highly concentration /temperature dependent.
-COOH	Exch	13.0 – 14.0	Broad s	-	Very broad. May be invisible if

trace water is present.

*Note: Exact shifts vary ± 0.2 ppm depending on concentration and water content.

Critical Diagnostic:

Coupling In 3,4,5-substituted pyridines, H2 and H6 are in a para-like relationship across the ring but separated by the nitrogen. A small long-range coupling (

) is often observed. If a large coupling (

) is seen, the structure is incorrect (likely indicating adjacent protons, e.g., a 4,5-unsubstituted ring).

C NMR Characterization (100 MHz+)

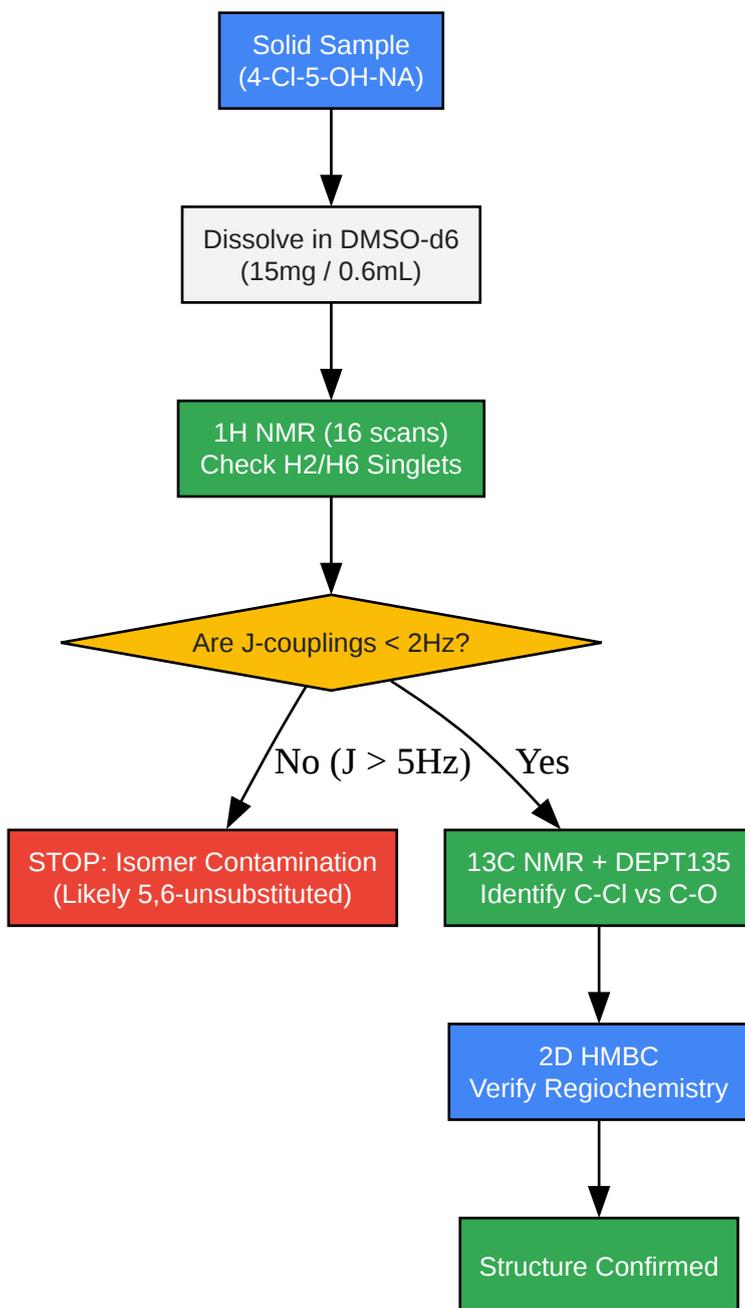
The carbon spectrum provides the definitive confirmation of the substitution pattern via the chemical shift of the chlorinated carbon.

Carbon	Type	(ppm) Range	Diagnostic Feature
C=O	C=O	164 – 167	Typical carboxylic acid carbonyl.
C5	C-OH	152 – 156	Deshielded by oxygen (phenolic).
C2	CH	145 – 150	Alpha to Nitrogen; high shift but correlates to H2 in HSQC.
C6	CH	138 – 143	Alpha to Nitrogen; correlates to H6 in HSQC.
C4	C-Cl	124 – 130	Key Signal. Shielded relative to C-O carbons. No HSQC correlation (Quaternary).
C3	C-COOH	128 – 134	Quaternary. HMBC correlation to H2 is critical.

Experimental Protocol

Workflow Diagram

The following logic flow ensures rigorous structural verification.



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Caption: Step-by-step decision tree for verifying the 4-chloro-5-hydroxy substitution pattern.

Step-by-Step Procedure

- Preparation:
 - Weigh 15 mg of sample into a clean vial.

- Add 0.6 mL DMSO-
(99.9% D).
- Vortex until fully dissolved. If turbid, filter through a glass wool plug into the NMR tube.
- Acquisition (Standard 400 MHz):
 - Lock/Shim: Lock on DMSO. Shim Z1 and Z2 until the lock level is stable.
 - Exp 1: Proton (
H):
 - Pulse angle: 30°.
 - Delay (D1): 2.0 s (Ensure relaxation of aromatic protons).
 - Scans (NS): 16.
 - QC Check: Ensure residual DMSO pentet is at 2.50 ppm.
 - Exp 2: Carbon (
C- $\{1H\}$):
 - D1: 2.0 s.
 - NS: 512 (Quaternary carbons C3 and C4 require high S/N).
 - Exp 3: HSQC (Multiplicity-Edited):
 - Distinguish CH (H2, H6) from Cq (C3, C4, C5).
 - Exp 4: HMBC (Long Range):
 - Optimize for

- Crucial Check: Look for correlation from H2 to C=O (Carboxyl). This confirms H2 is adjacent to the acid group.

Troubleshooting & QC

Common Pitfall: Broad Signals

If the aromatic signals are broad or the OH is invisible:

- Cause: Proton exchange rate is too fast or paramagnetic impurities.
- Solution:
 - Run the spectrum at 300K and 320K. If peaks sharpen at high temp, it is exchange broadening.

- Add 10

L of

to the DMSO tube. This will collapse the OH/COOH coupling but sharpen the aromatic signals by accelerating exchange to the fast limit.

Distinguishing Isomers (The "2-Chloro" Trap)

A common synthetic error yields the 2-chloro isomer.

- 4-Chloro (Target): H2 and H6 are singlets (or weak doublets).
- 2-Chloro Isomer: The remaining protons would be at positions 4 and 6. They are meta to each other ().
- Differentiation: Use NOE (Nuclear Overhauser Effect).
 - Irradiate the OH signal (if visible).
 - Target (4-Cl-5-OH): NOE observed to H6 only.

- Isomer (2-Cl-5-OH): NOE observed to H4 and H6 (if H4 is present) or just H6.
- Better Check: HMBC. In the target, H2 correlates strongly to the Carboxyl Carbon. In the 2-chloro isomer, the proton at position 6 correlates to C2-Cl (weak) and C4, but the proton at position 4 (if it were 2-Cl-5-OH-nicotinic acid... wait, 2-chloro-5-hydroxynicotinic acid has H at 4 and 6).
- Definitive: In 4-Cl-5-OH, H2 shows a strong HMBC cross-peak to the Carboxyl (C=O). In the 2-chloro isomer, the proton adjacent to the acid (H4) would show the correlation, but its chemical shift would be significantly different (shielded by the OH if it were at pos 4, but here it's at 5).

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